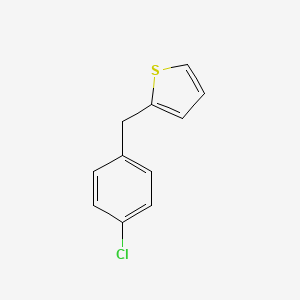

2-(4-Chlorobenzyl)thiophene

Description

Structural Context within Halogenated Thiophene (B33073) Derivatives

Halogenated thiophene derivatives are a class of organic compounds that have a thiophene ring bearing one or more halogen atoms. The presence of the halogen atom, in this case, chlorine on the benzyl (B1604629) group, significantly influences the electronic properties and reactivity of the molecule. ulb.ac.be The electron-withdrawing nature of the chlorine atom can affect the electron density of the thiophene ring, thereby modifying its chemical behavior in reactions.

The study of halogenated thiophenes is a dynamic field of research due to their wide range of applications. ulb.ac.benih.govnih.gov These compounds are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics. nih.govnih.govresearchgate.net The specific positioning of the halogen and other substituents on the thiophene ring allows for fine-tuning of the molecule's properties. ulb.ac.be

Historical Perspective of Thiophene Chemistry Relevant to Benzyl Substitution

Thiophene was first discovered in 1882 by Victor Meyer as a contaminant in benzene (B151609) derived from coal tar. wikipedia.orgnih.gov This discovery was pivotal, as it was realized that the blue color reaction of crude benzene with isatin (B1672199) and sulfuric acid was due to the presence of thiophene, not benzene itself. wikipedia.orgnih.govchemeurope.com This finding opened up the field of heterocyclic chemistry and established thiophene as an important structural motif. numberanalytics.comnumberanalytics.com

Early methods for synthesizing thiophene derivatives included the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. wikipedia.orgderpharmachemica.com Over the years, more sophisticated methods have been developed to introduce various substituents onto the thiophene ring.

The introduction of a benzyl group onto a thiophene ring is a key synthetic transformation. Friedel-Crafts type reactions are a common approach to attach acyl groups, which can then be reduced to the corresponding alkyl or benzyl groups. derpharmachemica.com More modern methods, such as metal-catalyzed cross-coupling reactions, have provided more efficient and selective ways to create carbon-carbon bonds, including the attachment of benzyl groups to the thiophene core. numberanalytics.com These advancements have been crucial for the synthesis of specifically substituted thiophenes like 2-(4-Chlorobenzyl)thiophene.

Current Research Landscape and Future Directions for the Chemical Compound

Current research on thiophene derivatives, including those with benzyl substitutions, is highly interdisciplinary. researchgate.net These compounds are being investigated for a wide array of applications.

Key Research Areas:

Medicinal Chemistry: Thiophene-containing molecules are recognized as "privileged scaffolds" in drug discovery, meaning they are frequently found in biologically active compounds. nih.gov Researchers are exploring derivatives of this compound and related structures for their potential as allosteric enhancers of adenosine (B11128) receptors, which could have applications in various therapeutic areas. acs.orgresearchgate.netacs.org The structural similarity of the thiophene ring to a benzene ring allows it to often replace a benzene ring in a biologically active compound without loss of activity. wikipedia.orgrroij.com

Materials Science: Thiophene-based materials are of great interest for their semiconducting properties. researchgate.net Oligo- and polythiophenes are key components in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnumberanalytics.com The specific substituents on the thiophene ring, such as the 4-chlorobenzyl group, can be tailored to optimize the electronic and optical properties of these materials. ulb.ac.be

Synthetic Methodology: The development of new and more efficient synthetic routes to substituted thiophenes remains an active area of research. mdpi.comresearchgate.netacs.org This includes the use of metal-catalyzed cross-coupling reactions and C-H activation to create diverse thiophene derivatives with precise substitution patterns. numberanalytics.com

Future Directions:

The future of research on this compound and related compounds will likely focus on several key areas. The development of more sustainable and atom-economical synthetic methods is a continuing goal. numberanalytics.com In medicinal chemistry, further exploration of the structure-activity relationships of thiophene derivatives will be crucial for designing new therapeutic agents. nih.gov In materials science, the focus will be on creating novel thiophene-based materials with enhanced performance for applications in flexible electronics, sensors, and energy conversion. researchgate.net The versatility of the thiophene scaffold ensures that it will remain a central component in the development of new functional molecules. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉ClS |

| Molecular Weight | 208.71 g/mol |

| Physical Form | Liquid |

| CAS Number | 63877-95-2 |

Source: sigmaaldrich.com

Table 2: Key Research Findings on Related Thiophene Derivatives

| Research Area | Finding |

|---|---|

| Medicinal Chemistry | 2-Amino-3-(4-chlorobenzoyl)thiophene derivatives show potent allosteric enhancer activity at the A1 adenosine receptor. acs.orgacs.org |

| Materials Science | Halogen bonding in thiophene derivatives can be used as a structure-directing agent for designing functional materials. ulb.ac.be |

| Synthetic Chemistry | Metal-free dehydration and sulfur cyclization of alkynols provides a route to a variety of substituted thiophenes. acs.org |

An exploration of the synthetic pathways leading to this compound reveals a variety of established and versatile chemical reactions. These methodologies can be broadly categorized into two main approaches: the formation of the critical carbon-carbon bond connecting the benzyl and thiophene moieties, and the construction of the thiophene ring itself from acyclic precursors. This article details several key synthetic strategies within these categories.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHHHDCPJAZHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 4 Chlorobenzyl Thiophene

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene (B151609). pharmaguideline.compearson.com Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the thiophene core. In 2-(4-Chlorobenzyl)thiophene, the C2 position is occupied by the chlorobenzyl group. Consequently, electrophilic attack occurs preferentially at the C5 position, which is the most nucleophilic site on the substituted ring. pharmaguideline.comyoutube.com The general mechanism involves the attack of the thiophene's pi-electron system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

Key electrophilic substitution reactions applicable to the thiophene ring of this compound include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: The addition of a nitro group (NO2) is typically performed using nitric acid in the presence of a dehydrating agent like sulfuric acid or acetic anhydride (B1165640).

Sulfonation: This reaction introduces a sulfonic acid group (SO3H) and is commonly carried out with sulfuric acid or chlorosulfonic acid.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) is a crucial carbon-carbon bond-forming reaction, accomplished using an acyl chloride or anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl3). libretexts.orgmasterorganicchemistry.com This reaction produces a ketone derivative.

| Reaction | Typical Reagents | Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in DMF or CCl4 | 2-(4-Chlorobenzyl)-5-bromothiophene |

| Nitration | HNO3 / H2SO4 | 2-(4-Chlorobenzyl)-5-nitrothiophene |

| Friedel-Crafts Acylation | Acetyl chloride (CH3COCl) / AlCl3 | 1-(5-(4-Chlorobenzyl)thiophen-2-yl)ethan-1-one |

| Sulfonation | H2SO4 | 5-(4-Chlorobenzyl)thiophene-2-sulfonic acid |

Nucleophilic Aromatic Substitution on the Chlorophenyl Moiety

Nucleophilic aromatic substitution (SNA) on the chlorophenyl ring of this compound involves the replacement of the chlorine atom by a nucleophile. This reaction is generally challenging for simple aryl halides because it requires overcoming the aromatic stabilization of the ring. libretexts.org The reaction typically proceeds via an addition-elimination mechanism. nih.gov In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

The feasibility of this reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgnih.gov In this compound, the thiophene-2-ylmethyl substituent is generally considered electron-donating, which would deactivate the chlorophenyl ring towards nucleophilic attack. Therefore, forcing conditions, such as the use of very strong nucleophiles (e.g., sodium amide) or transition-metal catalysis (e.g., Buchwald-Hartwig amination), are often necessary to achieve substitution.

| Nucleophile | Potential Conditions | Potential Product |

|---|---|---|

| Ammonia (NH3) / Amines (RNH2) | Pd or Cu catalyst (e.g., Buchwald-Hartwig or Ullmann conditions) | 4-(Thiophen-2-ylmethyl)aniline |

| Alkoxides (RO-) | High temperatures, polar aprotic solvent | 2-(4-Alkoxybenzyl)thiophene |

| Cyanide (CN-) | Transition-metal catalysis (e.g., Pd(PPh3)4) | 4-(Thiophen-2-ylmethyl)benzonitrile |

Side-Chain Functionalization and Modification

The methylene (B1212753) bridge (-CH2-) connecting the thiophene and chlorophenyl rings provides another site for chemical modification.

The protons on the methylene bridge are benzylic and thus weakly acidic. They can be deprotonated by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in alkylation or acylation reactions, respectively. researchgate.netyoutube.com This strategy allows for the introduction of new substituents at the side-chain, leading to the formation of more complex molecular architectures.

While this compound itself does not possess an unsaturated linker, derivatives can be synthesized to incorporate one. For instance, an acylated side-chain product could undergo a Wittig reaction to introduce a carbon-carbon double bond. This unsaturated linker then becomes a site for addition reactions. A key example is the Michael addition (or conjugate addition), where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl system. researchgate.netacs.org Thiolates, amines, and carbanions are common nucleophiles for this type of transformation, enabling the further extension and functionalization of the side chain. researchgate.net

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. nih.gov In the context of this compound, the electron-rich thiophene ring can act as the nucleophilic component. The reaction typically involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active hydrogen compound. nih.gov The amine and aldehyde first react to form a reactive electrophilic species, an iminium ion. The C5 position of the thiophene ring can then attack this iminium ion to yield an aminomethylated derivative. researchgate.net This reaction provides a direct route for introducing nitrogen-containing functional groups onto the thiophene ring.

Oxidation Reactions of the Thiophene Sulfur Atom

The sulfur atom in the thiophene ring is susceptible to oxidation, although the aromatic nature of the ring makes it less reactive than a simple thioether. Oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.net

The initial oxidation product is the thiophene S-oxide. researchgate.netwikipedia.org These S-oxides are generally unstable and highly reactive. nih.gov They can act as dienes in Diels-Alder reactions, often dimerizing with another molecule of the S-oxide. researchgate.net Further oxidation of the thiophene S-oxide leads to the formation of the corresponding thiophene S,S-dioxide, also known as a sulfone. researchgate.net The sulfones are also reactive dienes and are valuable intermediates in organic synthesis. The stability of both the S-oxide and S,S-dioxide can be influenced by the steric bulk of the substituents on the thiophene ring. nih.gov

| Oxidation Level | Typical Reagents | Product |

|---|---|---|

| Sulfoxide (B87167) | m-CPBA (1 equivalent) | This compound 1-oxide |

| Sulfone | m-CPBA (2+ equivalents), H2O2/Acetic Acid | This compound 1,1-dioxide |

Formation of Sulfoxides and Sulfones

The sulfur atom in the thiophene ring of this compound is susceptible to oxidation. This process typically occurs in a stepwise manner, first yielding the corresponding S-oxide (sulfoxide) and, upon further oxidation, the S,S-dioxide (sulfone). The stability of the initial thiophene S-oxide can vary; they are often reactive intermediates, especially if the 2- and 5-positions of the thiophene ring lack bulky substituents.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation in organic synthesis, and various reagents can be employed to achieve this. Hydrogen peroxide is a frequently used oxidant, often in the presence of an acid catalyst. The choice of oxidizing agent and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. For instance, a review of thiophene oxidation chemistry notes that reagents like meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (B1199080) can afford thiophene 1,1-dioxides.

While specific studies detailing the oxidation of this compound are not extensively documented, research on structurally similar compounds provides insight. For example, the oxidation of 2-(4-chlorobenzoyl)benzo[b]thiophene to its corresponding thiophene 1-oxide has been achieved using a hydrogen peroxide-trifluoroacetic acid complex. This suggests that similar conditions could be applied to this compound to yield its sulfoxide and sulfone derivatives.

| Oxidizing Agent | Typical Product | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | |

| Dimethyldioxirane (DMDO) | Sulfone | |

| Peroxymonosulfate (Oxone) | Sulfoxide/N-oxide (in complex systems) |

Mechanistic Investigations of Oxidation Processes

The mechanism of thiophene oxidation can proceed through different pathways depending on the oxidant and reaction conditions.

Oxidation at Sulfur: The most direct pathway involves the electrophilic attack of the oxidant on the lone pair electrons of the sulfur atom. This forms the thiophene S-oxide. A second oxidation step at the sulfur atom then leads to the sulfone. This pathway is favored by peracid oxidations.

Arene Oxide Pathway: In some cases, particularly in biological systems involving cytochrome P450 enzymes or under certain acidic peracid conditions, oxidation can occur at the C2-C3 double bond of the thiophene ring to form a thiophene epoxide (an arene oxide). This highly reactive intermediate can then undergo rearrangement (such as an NIH shift) to form hydroxythiophenes or corresponding thiolactone tautomers. Studies on the metabolism of tienilic acid, a compound containing a 2-acylthiophene moiety, have shown that its oxidation proceeds via this arene oxide pathway.

For this compound, oxidation with common laboratory reagents like peracids is expected to primarily follow the first mechanism, leading to the sequential formation of the S-oxide and S,S-dioxide. The presence of the benzyl (B1604629) substituent at the 2-position would influence the electron density of the ring and potentially the rate of oxidation, but not fundamentally alter the mechanistic pathway of direct sulfur oxidation.

Cycloaddition Reactions Involving the Thiophene System

The aromaticity of the thiophene ring makes it a relatively poor diene in thermally-driven Diels-Alder [4+2] cycloaddition reactions compared to less aromatic heterocycles like furan. However, the reactivity of the thiophene system can be enhanced, allowing it to participate as either the diene or the dienophile component.

When the thiophene ring acts as the 4π-electron component (the diene), the reaction is typically unfavorable under normal conditions. High pressures are often required to promote cycloaddition with potent dienophiles.

Conversely, the reactivity of the thiophene moiety is significantly altered upon oxidation. Thiophene-S,S-dioxides (sulfones) are no longer aromatic and behave as excellent dienes in [4+2] cycloaddition reactions. These reactions often proceed with the extrusion of sulfur dioxide (SO₂) from the initial cycloadduct, providing a powerful method for the synthesis of substituted benzene derivatives. Therefore, the sulfone of this compound would be expected to readily undergo Diels-Alder reactions with various dienophiles.

| Thiophene Derivative | Role in [4+2] Cycloaddition | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Thiophene (unactivated) | Poor Diene | High pressure required | |

| Thiophene-S,S-dioxide | Reactive Diene | Thermal conditions; leads to SO₂ extrusion | |

| Thiophene C=C bond | Dienophile | Reaction with reactive dienes |

Advanced Spectroscopic and Structural Elucidation of 2 4 Chlorobenzyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of one-dimensional and two-dimensional spectra, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity and spatial arrangement of atoms within the molecule.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

While specific high-resolution ¹H and ¹³C NMR data for 2-(4-Chlorobenzyl)thiophene are not extensively detailed in the readily available literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds and established substituent effects. The structure consists of three key components whose signals can be anticipated: the thiophene (B33073) ring, the chlorophenyl ring, and the bridging methylene (B1212753) group.

¹H NMR Spectroscopy:

Thiophene Protons: The protons on the thiophene ring are expected to appear in the aromatic region, typically between 6.8 and 7.5 ppm. The proton at position 5 (H5) would likely be the most downfield, influenced by the sulfur atom. The protons at positions 3 and 4 (H3 and H4) would show characteristic coupling patterns.

Chlorophenyl Protons: The four protons on the 4-chlorophenyl ring will appear as two distinct doublets due to the symmetry of the para-substitution, typically in the range of 7.1 to 7.4 ppm. This classic AA'BB' system is a hallmark of p-disubstituted benzene (B151609) rings.

Methylene Protons: The two protons of the methylene bridge (-CH₂-) that connect the two aromatic rings are expected to produce a singlet in the upfield region, likely around 4.0-4.3 ppm.

¹³C NMR Spectroscopy:

Thiophene Carbons: The carbon atoms of the thiophene ring would resonate between approximately 123 and 145 ppm. The carbon atom at position 2 (C2), being attached to the benzyl (B1604629) group, and the carbon at position 5 (C5) would have distinct chemical shifts from C3 and C4.

Chlorophenyl Carbons: The carbons of the chlorophenyl ring are expected in the 128-140 ppm range. The carbon atom bonded to the chlorine (C-Cl) would be shifted downfield (around 132-134 ppm), while the carbon attached to the methylene group (ipso-carbon) would also be distinct.

Methylene Carbon: The methylene bridge carbon is anticipated to have a signal in the aliphatic region, typically around 35-40 ppm.

An illustrative data table of expected chemical shifts is provided below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methylene (-CH₂-) | ~ 4.2 (s) | ~ 38 |

| Thiophene H3 | ~ 6.8-7.0 | ~ 124 |

| Thiophene H4 | ~ 6.9-7.1 | ~ 126 |

| Thiophene H5 | ~ 7.1-7.3 | ~ 127 |

| Thiophene C2 | - | ~ 144 |

| Chlorophenyl H (ortho to CH₂) | ~ 7.2 (d) | ~ 130 |

| Chlorophenyl H (ortho to Cl) | ~ 7.3 (d) | ~ 129 |

| Chlorophenyl C (ipso to CH₂) | - | ~ 138 |

| Chlorophenyl C (ipso to Cl) | - | ~ 133 |

Note: The values presented are estimations based on analogous structures and general NMR principles.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To overcome the limitations of one-dimensional NMR and confirm the precise structural assignment, a suite of two-dimensional NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-couplings) through bonds. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H3-H4, H4-H5) and between the ortho and meta protons on the chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link each proton signal (e.g., H3, H4, H5, methylene protons, and chlorophenyl protons) to its corresponding carbon signal (C3, C4, C5, methylene carbon, and chlorophenyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across quaternary carbons and between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

The methylene protons correlating to the C2 and C3 carbons of the thiophene ring.

The methylene protons correlating to the ipso-carbon and ortho-carbons of the chlorophenyl ring.

The H3 proton of the thiophene ring correlating to the C2 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. NOESY would be expected to show correlations between the methylene protons and the protons at the 3-position of the thiophene ring, as well as the ortho-protons of the chlorophenyl ring, confirming their spatial proximity.

Solid-State NMR for Polymorphic Studies

While solution-state NMR provides information on the structure of individual molecules, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. For compounds like this compound, which may exist in different crystalline forms (polymorphs), ssNMR is a powerful tool for characterization. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to acquire high-resolution spectra of the solid material, allowing for the identification and characterization of different polymorphic forms.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key vibrational modes would include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: From the methylene bridge, appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the thiophene and phenyl rings.

Thiophene Ring Vibrations: The C-S stretching vibration within the thiophene ring is a key identifier, often found in the 850-600 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond vibration is expected in the fingerprint region, typically around 1100-1000 cm⁻¹.

The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis, as some modes may be more active in one technique than the other.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂) | Stretching | 2960 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| CH₂ | Scissoring | ~ 1465 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

| Thiophene Ring | C-S Stretching | 850 - 600 |

| Aryl-Cl | C-Cl Stretching | 1100 - 1000 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its conjugated system.

Characterization of Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by intense absorption bands arising from π → π* electronic transitions within the conjugated system formed by the thiophene and chlorophenyl rings. The presence of the sulfur atom's lone pairs in the thiophene ring and the chlorine substituent can also influence the electronic structure, potentially leading to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. The absorption maximum (λmax) is influenced by the extent of conjugation. Thiophene itself absorbs around 235 nm, and the addition of the chlorobenzyl substituent is expected to cause a bathochromic (red) shift to longer wavelengths.

Many thiophene-based compounds are known to be fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. The emission spectrum is typically red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). The study of fluorescence provides further insight into the nature of the excited states and the de-excitation pathways available to the molecule.

Photophysical Property Investigations

The photophysical properties of thiophene derivatives are of significant interest due to their applications in materials science and optoelectronics. Techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are primary tools for these investigations, providing insights into electronic transitions and excited-state behavior. fiveable.me

The absorption and emission characteristics of thiophene-based compounds are highly dependent on their molecular structure, particularly the nature of substituent groups and the extent of π-conjugation. For instance, in donor-π-acceptor (D–π–A) structured thiophene compounds, modifying the electron-donating group can significantly enhance intramolecular charge transfer (ICT). nih.gov This is observed as a bathochromic (red) shift in both absorption and emission spectra, with the effect being more pronounced in the fluorescence emission. nih.govresearchgate.net The solvent environment also plays a crucial role; increasing solvent polarity often leads to a red shift in emission spectra due to the stabilization of the excited ICT state. nih.gov

Studies on various thiophene derivatives have shown that extending the π-conjugated system, for example by adding more thiophene units, generally leads to an increase in fluorescence quantum yield. rsc.org The primary deactivation channel for the excited state in many thiophene oligomers is intersystem crossing to the triplet state. rsc.org The photophysical properties, including absorption maxima (λmax), emission maxima (λem), fluorescence quantum yields (Φf), and excited-state lifetimes (τ), are systematically tunable through chemical modifications, making thiophene derivatives versatile components for fluorescent materials. nih.govresearchgate.net

Table 1: Representative Photophysical Data for Thiophene Derivatives in Different Solvents

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Lifetime (τ, ns) |

| MOT | Cyclohexane | 374 | 440 | 0.81 | 1.23 |

| MOT | DMSO | 384 | 506 | 0.20 | 2.24 |

| DMAT | Cyclohexane | 413 | 486 | 0.72 | 1.86 |

| DMAT | DMSO | 431 | 648 | 0.01 | 3.19 |

Data adapted from studies on D–π–A thiophene derivatives MOT (2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile) and DMAT (4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile). nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the structural elucidation of novel compounds, offering high accuracy and sensitivity. nih.gov It provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula of a compound like this compound. researchgate.net

In mass spectrometry, molecules are ionized and then dissociate into smaller, characteristic fragments. wikipedia.org The analysis of these fragmentation patterns provides valuable structural information. wikipedia.org For this compound, the molecular ion [C₁₁H₉ClS]⁺• would be expected. Common fragmentation pathways for such a structure under techniques like electron ionization (EI) or collision-induced dissociation (CID) would likely involve: wikipedia.org

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-C bond between the thiophene ring and the methylene bridge. This would result in the formation of a stable tropylium-like thienylmethyl cation (m/z 111) or a chlorotropylium cation (m/z 125).

Loss of Chlorine: Fragmentation can also occur within the chlorobenzyl moiety, such as the loss of a chlorine radical to form a [C₁₁H₉S]⁺ ion.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although this is typically less favored than benzylic cleavage.

The precise masses of these fragments, as determined by HRMS, further confirm the structure of the parent molecule. researchgate.net

Table 2: Predicted Fragments for this compound in Mass Spectrometry

| Fragment Ion Structure | Proposed Formula | Exact Mass (m/z) |

| [C₁₁H₉ClS]⁺• | C₁₁H₉ClS | 208.0113 |

| [C₇H₆Cl]⁺ | C₇H₆Cl | 125.0158 |

| [C₅H₅S]⁺ | C₅H₅S | 97.0112 |

| [C₄H₄S]⁺• | C₄H₄S | 84.0034 |

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the exact molecular geometry and conformation of a compound in the solid state. For complex organic molecules like derivatives of this compound, crystallography is crucial for confirming the molecular structure, identifying stereochemistry, and understanding the supramolecular arrangement dictated by intermolecular forces. mdpi.commdpi.com

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density, and thus the atomic positions, can be constructed. vensel.org

Table 3: Typical Crystallographic Parameters for Thiophene-Phenyl Derivatives

| Parameter | Description | Typical Value Range |

| Dihedral Angle | Angle between thiophene and phenyl rings | 13° - 78° |

| C-S Bond Length | Thiophene ring C-S bond | 1.70 - 1.73 Å |

| C=C Bond Length | Thiophene ring C=C bond | 1.36 - 1.38 Å |

| C-Cl Bond Length | Phenyl ring C-Cl bond | ~1.74 Å |

Values are generalized from studies on various substituted thiophene and thiazole (B1198619) derivatives. nih.govnih.gov

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions involved in specific close contacts can be identified. nih.gov

H···H Contacts: Typically, these van der Waals interactions are the most abundant, contributing significantly to the total Hirshfeld surface area. nih.gov

C···H/H···C Contacts: These represent C-H···π interactions, which are crucial for the stabilization of the crystal structure. nih.gov

Cl···H/H···Cl Contacts: These hydrogen bonding-like interactions involving the chlorine atom play a directional role in guiding the molecular assembly. nih.gov

S···H/H···S and S···C/C···S Contacts: Interactions involving the sulfur atom of the thiophene ring also contribute to the stability of the crystal packing. nih.gov

By quantifying these interactions, Hirshfeld analysis provides a deep understanding of the forces governing the supramolecular architecture of the crystal. nih.govnih.gov

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Chloro-Substituted Thiazole Derivative

| Contact Type | Contribution to Hirshfeld Surface |

| H···H | 39.2% |

| H···C/C···H | 25.2% |

| Cl···H/H···Cl | 11.4% |

| O···H/H···O* | 8.0% |

Data adapted from a study on 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. nih.gov Note: Oxygen is not present in this compound.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, GC-MS, SEC)

Advanced chromatographic techniques are essential for the analysis of synthetic organic compounds, enabling the separation, identification, and quantification of components in a mixture. For a compound such as this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a non-volatile compound. Enantioselective HPLC, using a chiral stationary phase (CSP), can be employed to separate enantiomers of chiral thiophene derivatives. mdpi.com For general purity analysis of this compound, reversed-phase HPLC would likely be used, with a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. The retention time and peak area provide information on the identity and relative amount of the target compound and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. It is frequently used to monitor the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time. researchgate.netnih.gov The gas chromatograph separates the different components of the mixture, which are then ionized and detected by the mass spectrometer. This provides not only separation but also structural identification of the starting materials, intermediates, products, and byproducts based on their mass spectra and fragmentation patterns. nih.govscirp.org

Size-Exclusion Chromatography (SEC) , while a powerful tool, is generally used for the separation of macromolecules like polymers and proteins based on their size in solution. It is not typically employed for the analysis of small molecules like this compound.

Table 5: Application of Chromatographic Techniques for Analysis

| Technique | Primary Application | Information Obtained |

| HPLC | Purity Assessment | Retention time, quantitative purity (%), presence of non-volatile impurities. |

| GC-MS | Reaction Monitoring, Purity | Separation of volatile components, structural identification from mass spectra, reaction conversion. |

Theoretical and Computational Investigations of 2 4 Chlorobenzyl Thiophene

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. This method is favored for its balance of accuracy and computational efficiency. DFT calculations for 2-(4-Chlorobenzyl)thiophene would typically begin with a geometry optimization, where the molecule's structure is adjusted to find its lowest energy conformation. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Following optimization, a frequency calculation is often performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to derive thermodynamic properties. psu.edu The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results and is selected based on the specific properties being investigated and precedents from similar molecular systems. dergipark.org.tr

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. wuxibiology.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its ability to act as an electron acceptor.

For this compound, DFT calculations would map the spatial distribution of these orbitals. It is anticipated that the HOMO would be primarily located on the electron-rich thiophene (B33073) ring, which is a characteristic feature of thiophene and its derivatives. wuxibiology.com The LUMO's location would be influenced by the entire π-system, including both the thiophene and the chlorophenyl rings. The distribution of these orbitals determines the sites most susceptible to electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. umich.edu A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap suggests the molecule is more polarizable and more chemically reactive. researchgate.net

The energy gap is a key factor in determining the electronic absorption properties of a molecule. A smaller gap generally corresponds to absorption at a longer wavelength. umich.edu Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. For instance, a related compound, 8-chloro-3-((3-chlorobenzyl)thio)- pdx.eduresearchgate.netspectrabase.comtriazolo[4,3-a]pyridine, was found to have a calculated energy gap of 0.17985 Hartree (approximately 4.9 eV), indicating a stable molecular system. mdpi.com

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Note: These are representative values for a thiophene derivative and not specific calculated data for this compound.)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.20 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.30 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 |

| Ionization Potential | IP | -EHOMO | 6.20 |

| Electron Affinity | EA | -ELUMO | 1.30 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.75 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.45 |

| Global Electrophilicity Index | ω | µ² / (2η) | 2.87 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, signifying areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

In this compound, the MEP map would likely show negative potential (red) around the sulfur atom of the thiophene ring and the chlorine atom of the chlorophenyl group, due to the high electronegativity of these atoms. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms. This visualization helps in understanding non-covalent interactions and identifying reactive sites within the molecule.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

The predicted chemical shifts for this compound would be compared against experimental data. Protons on the thiophene ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the benzyl (B1604629) substituent. The benzylic protons (CH₂) would likely appear as a singlet, while the protons on the chlorophenyl ring would exhibit a characteristic splitting pattern. Similarly, distinct signals would be predicted for each unique carbon atom in the ¹³C NMR spectrum. A strong correlation between the calculated and experimental shifts serves to validate the computed geometry of the molecule.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative) (Note: These are hypothetical values for demonstration. Experimental data is required for actual correlation.)

| Proton Position | Predicted δ (ppm) | Experimental δ (ppm) |

| Thiophene H3 | 6.95 | Data needed |

| Thiophene H4 | 7.05 | Data needed |

| Thiophene H5 | 7.20 | Data needed |

| Benzyl CH₂ | 4.15 | Data needed |

| Phenyl H (ortho to CH₂) | 7.25 | Data needed |

| Phenyl H (ortho to Cl) | 7.30 | Data needed |

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed after geometry optimization to determine the normal modes of vibration. psu.edu The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. dergipark.org.tr

For this compound, the predicted spectrum would show characteristic vibrational modes, including C-H stretching in the aromatic rings, C=C stretching of the thiophene and phenyl rings, C-S stretching of the thiophene ring, and C-Cl stretching. dergipark.org.tr The assignment of each calculated vibrational mode can be confirmed using Potential Energy Distribution (PED) analysis. This correlation between theoretical and experimental vibrational spectra is a powerful method for confirming the molecular structure.

Table 3: Selected Calculated Vibrational Frequencies (Illustrative) (Note: These are representative values for a thiophene derivative and not specific calculated data for this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3150 | 3024 |

| Aliphatic C-H Stretch | 3010 | 2890 |

| Aromatic C=C Stretch | 1590 | 1526 |

| Thiophene Ring Stretch | 1480 | 1421 |

| C-S Stretch | 850 | 816 |

| C-Cl Stretch | 750 | 720 |

Non-Linear Optical (NLO) Property Calculations

Theoretical calculations are a powerful tool for predicting the non-linear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. For organic molecules like this compound, NLO properties are primarily governed by the molecular structure, electron-donating and accepting groups, and the extent of π-conjugation. Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The presence of the thiophene ring, a π-electron-rich system, connected to a chlorobenzyl group suggests that this compound could exhibit notable NLO properties. The chlorine atom, being an electron-withdrawing group, can induce a dipole moment across the molecule, which is a prerequisite for second-order NLO activity. The benzyl group acts as a π-bridge, facilitating intramolecular charge transfer (ICT), a key mechanism for generating a large hyperpolarizability response.

Computational studies on similar substituted thiophene derivatives have shown that the choice of DFT functional and basis set is critical for obtaining accurate predictions. Long-range corrected hybrid functionals like CAM-B3LYP and ωB97XD, in conjunction with a suitable basis set such as 6-311++G(d,p), are often used to account for charge-transfer excitations accurately. tandfonline.comresearchgate.nettandfonline.com

The first-order hyperpolarizability (β) is a tensor quantity, and its total magnitude (β_tot) is typically calculated to assess the NLO response. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The substitution pattern of this compound ensures this condition. Based on computational studies of various substituted thiophenes, it is anticipated that this compound would possess a significant β_tot value, making it a candidate for NLO materials. researchgate.netnih.govacs.org

Table 1: Representative Calculated NLO Properties for Substituted Thiophenes (Illustrative)

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β_tot) (a.u.) |

| Thiophene-Imino Dye A | CAM-B3LYP/6-311++G(d,p) | 5.8 | 230 | 1500 |

| Thiophene-Imino Dye B | CAM-B3LYP/6-311++G(d,p) | 6.5 | 280 | 2500 |

| Thiophene-Imino Dye C | CAM-B3LYP/6-311++G(d,p) | 8.2 | 250 | 4000 |

This table provides illustrative data from the literature on other substituted thiophenes to indicate the range of values that can be expected and the computational methods used. The values are not for this compound. tandfonline.com

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A common method for its synthesis would be the Friedel-Crafts benzylation of thiophene with 4-chlorobenzyl chloride, catalyzed by a Lewis acid.

Reaction mechanism modeling for such a process would involve the following steps:

Reactant, Product, and Intermediate Geometry Optimization: The three-dimensional structures of the reactants (thiophene, 4-chlorobenzyl chloride, Lewis acid), any intermediates (e.g., a carbocation or a complex), and the final product are optimized to find their lowest energy conformations.

Transition State (TS) Search: The transition state is the highest energy point along the reaction coordinate. Locating the TS is crucial for understanding the reaction kinetics. Computational algorithms are used to find this saddle point on the potential energy surface.

Frequency Analysis: A frequency calculation is performed on the optimized structures. For reactants, products, and intermediates, all vibrational frequencies should be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified TS is correct for the reaction of interest.

For the Friedel-Crafts benzylation of thiophene, DFT calculations can be used to model the reaction pathway. The mechanism likely involves the formation of a benzyl cation or a complex between the 4-chlorobenzyl chloride and the Lewis acid, followed by electrophilic attack on the electron-rich thiophene ring. Thiophene is known to be more reactive than benzene (B151609) in electrophilic substitution, with a preference for substitution at the 2-position. pharmaguideline.com

Computational studies on similar Friedel-Crafts reactions have utilized DFT to calculate the activation energies and reaction energies, providing insights into the reaction feasibility and selectivity. researchgate.net The role of the catalyst can also be modeled to understand its effect on the reaction barrier.

Table 2: Illustrative Calculated Activation Energies for a Friedel-Crafts Type Reaction

| Reaction Step | Computational Method | Activation Energy (kcal/mol) |

| Formation of Electrophile | DFT (B3LYP/6-31G) | 5-10 |

| Electrophilic Attack on Aromatic Ring | DFT (B3LYP/6-31G) | 15-25 |

| Proton Transfer | DFT (B3LYP/6-31G*) | 2-5 |

This table presents hypothetical data to illustrate the kind of information obtained from reaction mechanism modeling. The values are not specific to the synthesis of this compound.

Aromaticity Indices and Delocalization Studies of the Thiophene Ring

The aromaticity of the thiophene ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices. Two of the most common indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

HOMA: This is a geometry-based index that evaluates the bond length equalization in a ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system. The HOMA index for the thiophene ring in this compound would be calculated from its optimized geometry.

NICS: This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). A negative NICS value indicates a diatropic ring current, which is characteristic of aromaticity. A positive value suggests anti-aromaticity, and a value near zero indicates non-aromaticity.

The presence of the 4-chlorobenzyl substituent at the 2-position of the thiophene ring is expected to have a minor influence on its aromaticity. The benzyl group is not in direct conjugation with the thiophene π-system, so its electronic effect is primarily inductive. Computational studies on other substituted thiophenes have shown that the aromaticity of the thiophene ring is generally robust to substitution. researchgate.netresearchgate.net

Electron delocalization within the thiophene ring can be visualized through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals would show the characteristic π-electron distribution of an aromatic system.

Table 3: Typical Calculated NICS(1) Values for Thiophene Derivatives

| Compound | NICS(1) (ppm) | Aromaticity |

| Thiophene | -13.6 | Aromatic |

| 2-Methylthiophene | -13.2 | Aromatic |

| 2-Nitrothiophene | -11.5 | Aromatic |

| 2-Lithiothiophene | -14.5 | Aromatic |

This table provides representative NICS(1) values from the literature for substituted thiophenes to illustrate the expected range for this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its intermolecular interactions.

Conformational Analysis: The key conformational degree of freedom in this compound is the torsion angle around the single bond connecting the benzyl group to the thiophene ring. This rotation determines the relative orientation of the two aromatic rings. An MD simulation would involve the following:

Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM, or OPLS) is chosen to describe the potential energy of the system as a function of its atomic coordinates.

System Setup: A simulation box is created containing one or more molecules of this compound, often in a solvent to mimic solution-phase behavior.

Simulation: Newton's equations of motion are integrated numerically over time, generating a trajectory of atomic positions and velocities.

Analysis: The trajectory is analyzed to determine the preferred conformations, the energy barriers to rotation, and the dynamics of conformational changes.

The results of such a simulation would likely show that there are low-energy rotational barriers, allowing for significant conformational freedom at room temperature. nih.govuni-halle.de

Intermolecular Interactions: In the condensed phase, molecules of this compound will interact with each other. MD simulations can be used to study these interactions, which include:

π-π Stacking: The aromatic thiophene and chlorophenyl rings can engage in π-π stacking interactions, where the rings are arranged in a face-to-face or offset manner. These are important non-covalent interactions that can influence the bulk properties of the material.

van der Waals Interactions: These are ubiquitous attractive and repulsive forces between molecules.

Dipole-Dipole Interactions: The presence of the chlorine atom creates a permanent dipole moment, leading to electrostatic interactions between molecules.

By analyzing the radial distribution functions and the orientation of molecules relative to each other in the simulation trajectory, the nature and strength of these intermolecular interactions can be quantified. mdpi.com This information is crucial for understanding the packing of the molecule in the solid state and its properties as a material.

Applications of 2 4 Chlorobenzyl Thiophene in Materials Science and Organic Electronics

Organic Semiconductor Components

Thiophene-based molecules are integral to the development of organic semiconductors. ejbps.comnih.gov Their utility stems from the electron-rich nature of the thiophene (B33073) ring, which facilitates charge delocalization and transport. sigmaaldrich.com The performance of these materials is highly dependent on their molecular structure, which influences solid-state packing, intermolecular interactions, and ultimately, charge carrier mobility. ejbps.comfu-berlin.de

Charge Transport Material Development

The development of effective charge transport materials is crucial for the performance of organic electronic devices. Thiophene derivatives are widely explored for this purpose due to their excellent semiconducting properties. sigmaaldrich.comrsc.orgarxiv.orgresearchgate.net The design of such materials often involves creating larger, planar molecules to enhance π-π stacking and facilitate efficient charge hopping between adjacent molecules. There is currently no available research detailing the synthesis or characterization of 2-(4-Chlorobenzyl)thiophene specifically for charge transport material development.

Active Layer Components in Organic Photovoltaics (OPVs)

The active layer in organic photovoltaics, where photons are converted into excitons and then separated into free charge carriers, frequently utilizes thiophene-based polymers and small molecules as the electron donor material. ucla.eduelsevierpure.commdpi.comresearchgate.net These materials are valued for their broad absorption spectra and suitable energy levels. nih.gov The design of these components is a key factor in achieving high power conversion efficiencies. elsevierpure.com Specific research on the incorporation of this compound as an active layer component in OPVs has not been reported.

Emitting Materials in Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the emissive layer of OLEDs, where the recombination of electrons and holes results in the emission of light. beilstein-journals.orgnbinno.comresearchgate.net The color and efficiency of the emission are tuned by modifying the chemical structure of the thiophene-based emitter. beilstein-journals.orgrsc.org Materials used in OLEDs require high photoluminescence quantum yields and thermal stability. tcichemicals.com There is no specific information available on the use of this compound as an emitting material in OLEDs.

Advanced Polymer Precursors and Monomers for Conjugated Systems

Conjugated polymers, often referred to as "organic metals," are a cornerstone of modern organic electronics. Polythiophenes are among the most studied classes of conjugated polymers. nih.govnih.gov The synthesis of these materials involves the polymerization of functionalized thiophene monomers. nih.govresearchgate.netmdpi.com The properties of the final polymer are dictated by the structure of the monomer precursor. There is no literature available that describes the use of this compound as a direct monomer or precursor for advanced conjugated polymer systems.

Chemical Sensors and Chemoresponsive Materials

The electron-rich nature of the thiophene ring makes its derivatives suitable for use in chemical sensors. nih.gov Fluorescent chemosensors based on thiophene can be designed to detect specific ions or molecules through changes in their emission properties upon binding with the analyte. nih.govmdpi.com The design of such sensors requires the incorporation of a recognition site (receptor) and a signaling unit (fluorophore). No studies have been published on the development of chemical sensors or chemoresponsive materials derived from this compound.

Conclusion and Outlook

Summary of Key Research Findings and Methodologies

Research specifically focused on 2-(4-Chlorobenzyl)thiophene is not extensively documented in publicly available literature. However, a significant body of research on the synthesis and properties of 2-substituted thiophenes provides a strong basis for understanding this particular compound.

Methodologies for Synthesis:

The synthesis of this compound can be approached through established methods for C-C bond formation on the thiophene (B33073) ring. The primary methodologies applicable to this compound are Friedel-Crafts alkylation and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction is a direct method for introducing the 4-chlorobenzyl group onto the thiophene ring. The reaction typically involves treating thiophene with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). The electrophile, a carbocation generated from 4-chlorobenzyl chloride, preferentially attacks the C2 position of the thiophene ring. This preference is due to the greater stabilization of the cationic intermediate formed during attack at the 2-position compared to the 3-position, which can be rationalized by considering the resonance structures of the intermediates echemi.comstackexchange.com.

Palladium-Catalyzed Cross-Coupling Reactions: More modern and often milder methods involve palladium-catalyzed cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling, which would involve the reaction of a thiophene-2-boronic acid with 4-chlorobenzyl halide in the presence of a palladium catalyst and a base. Alternatively, Negishi coupling using an organozinc reagent could be employed researchgate.net. These methods offer greater functional group tolerance and often higher regioselectivity compared to Friedel-Crafts alkylation.

Key Research Findings:

While specific biological or material science studies on this compound are sparse, research on structurally similar 2-benzylthiophene and benzothiophene derivatives provides insights into its potential areas of interest. Thiophene-containing compounds have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties nih.govresearchgate.netnih.govijpsjournal.com. The presence of the chlorobenzyl moiety may confer specific biological activities, as halogenated aromatic groups are common in pharmacologically active molecules. For instance, various benzothiophene derivatives have been synthesized and evaluated as potential antimicrobial agents against multidrug-resistant bacteria nih.gov.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉ClS |

| Molecular Weight | 208.71 g/mol |

| Predicted logP | ~3.5 |

| Predicted Solubility | Moderately soluble in organic solvents, limited in water |

Challenges and Future Directions in Research

The study of this compound presents several challenges that also open up avenues for future research.

Challenges in Synthesis and Characterization:

Regioselectivity: In Friedel-Crafts alkylation, controlling the substitution to occur exclusively at the 2-position can be challenging. The formation of the 3-substituted isomer, although generally minor, can complicate purification.

Polyalkylation: The product, this compound, can be more reactive than thiophene itself, leading to the formation of di- and poly-substituted byproducts. This is a common issue in Friedel-Crafts alkylation reactions libretexts.org.

Catalyst Development: For cross-coupling reactions, the development of highly efficient and environmentally benign catalysts remains an active area of research.

Lack of Detailed Characterization: There is a need for comprehensive spectroscopic and crystallographic data for this compound to fully elucidate its structural and electronic properties.

Future Research Directions:

Systematic Biological Screening: A thorough investigation of the biological activities of this compound is warranted. This could include screening for antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Structure-activity relationship (SAR) studies could be conducted by synthesizing and testing related derivatives.

Exploration as a Chemical Intermediate: The compound can serve as a versatile intermediate for the synthesis of more complex molecules. The thiophene and chlorophenyl rings offer multiple sites for further functionalization.

Polymerization Studies: Investigating the polymerization of this compound could lead to the development of novel polythiophenes with tailored properties.

Potential for Novel Material and Chemical System Development

Thiophene-based materials are at the forefront of research in organic electronics due to their semiconducting properties. Polythiophenes, in particular, are utilized in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) researchgate.netpkusz.edu.cn.

Development of Functional Polymers:

This compound can be envisioned as a monomer for the synthesis of functionalized polythiophenes. The polymerization can be achieved through chemical or electrochemical methods dtic.mil. The resulting polymer would have a polythiophene backbone with pendant 4-chlorobenzyl groups. These side chains can influence the polymer's solubility, morphology, and electronic properties. Furthermore, the chlorine atom on the benzyl (B1604629) group serves as a handle for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's characteristics for specific applications. For example, functional groups could be introduced to enhance the polymer's performance as a sensory material for detecting specific analytes acs.orgnih.gov.

Challenges in Material Development:

Control of Polymer Properties: Achieving desired molecular weights and low polydispersity in the polymerization of substituted thiophenes is a significant challenge nationalpolymer.com. The regioregularity of the polymer chain also critically affects its electronic properties rsc.org.

Processability: The solubility and processability of polythiophenes can be poor, which complicates their incorporation into devices. The introduction of the 4-chlorobenzyl side chain may improve solubility.

Scale-up and Commercialization: The transition from laboratory-scale synthesis to large-scale production of thiophene-based polymers faces hurdles related to cost, safety (e.g., generation of hydrogen sulfide), and process control liverpool.ac.uk.

The development of novel chemical systems based on this compound could also involve its use in the design of microporous polymer networks for applications in gas storage and separation acs.org. The defined structure of the molecule makes it an interesting building block for creating materials with tailored porosity and surface chemistry.

Q & A

Q. What are the established synthetic routes for 2-(4-Chlorobenzyl)thiophene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between halogenated thiophene derivatives and 4-chlorobenzyl precursors . For example, thiophene bromination followed by coupling with 4-chlorobenzylboronic acid under inert conditions (N₂ atmosphere) yields the target compound. Optimization includes:

- Temperature control (60–80°C) to balance reactivity and side reactions.

- Use of ligands like triphenylphosphine to enhance catalytic efficiency.

- Solvent selection (e.g., THF or DMF) to improve solubility of intermediates .

Yields can exceed 80% with rigorous exclusion of moisture and oxygen.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and purity. The thiophene proton signals typically appear at δ 6.8–7.2 ppm, while the chlorobenzyl group resonates at δ 4.3–4.5 ppm (CH₂) and δ 7.2–7.4 ppm (aromatic protons) .

- X-ray Crystallography : Resolves molecular geometry and confirms substitution patterns. For example, dihedral angles between thiophene and chlorobenzyl groups indicate steric interactions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 238.05) .

Q. What pharmacological activities have been reported for thiophene derivatives, and how does this compound compare?

- Methodological Answer : Thiophene derivatives exhibit antimicrobial, anti-inflammatory, and analgesic properties . To assess this compound:

- Conduct in vitro assays (e.g., MIC tests against E. coli or S. aureus).

- Compare IC₅₀ values with structurally similar compounds (e.g., 5-(4-Chlorophenyl)thiophene derivatives) to evaluate substituent effects .

Note: Chlorine at the para position enhances lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the thiophene sulfur atom often acts as a nucleophilic center .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .

- Software: Gaussian 16 or ORCA with B3LYP/6-311+G(d,p) basis sets .

Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives?

- Methodological Answer :

- Comparative Bioassays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate structural vs. experimental variables .

- SAR Analysis : Systematically modify substituents (e.g., replacing Cl with F) to correlate structure with activity. For instance, chloro-substituted derivatives may exhibit higher cytotoxicity due to enhanced electron-withdrawing effects .

- Meta-Analysis : Aggregate data from PubMed and Scopus to identify trends or outliers .

Q. How can reaction conditions be tailored to minimize byproducts during this compound synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., dehalogenated products or dimerization species) .

- Optimization :

- Reduce catalyst loading (e.g., 0.5–1 mol% Pd) to suppress side reactions.

- Introduce scavengers (e.g., molecular sieves) to absorb moisture.

- Employ flow chemistry for precise control of residence time and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.